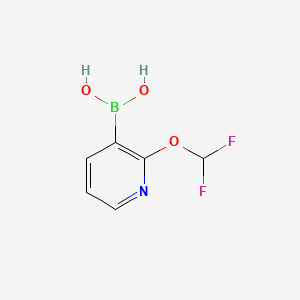![molecular formula C51H71N9O15S+2 B582656 [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium CAS No. 143188-59-4](/img/structure/B582656.png)
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium: is a synthetic peptide compound The compound’s structure includes several amino acids, each protected by a tert-butyloxycarbonyl (Boc) group This protection is crucial for preventing unwanted side reactions during synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino acids during the synthesis process.
Coupling Reaction: The first step involves coupling the Boc-protected amino acid to the resin. This is achieved using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Sequential Addition: The process of coupling and deprotection is repeated for each amino acid in the sequence.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
科学的研究の応用
Chemistry
In chemistry, [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium is used as a model compound for studying peptide synthesis and reactions. It serves as a benchmark for developing new synthetic methods and optimizing existing ones.
Biology
In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used as a substrate for studying enzymatic cleavage and modification reactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used in drug delivery systems, where the peptide acts as a carrier for delivering drugs to specific targets in the body .
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications in nanotechnology and materials science.
作用機序
The mechanism of action of [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug delivery, the peptide can facilitate the uptake of drugs by cells through receptor-mediated endocytosis .
類似化合物との比較
Similar Compounds
Boc-Tyr(tBu)-OH: A Boc-protected tyrosine derivative used in peptide synthesis.
Boc-Gly-OH: A Boc-protected glycine derivative used in peptide synthesis.
Boc-Trp-OH: A Boc-protected tryptophan derivative used in peptide synthesis.
Uniqueness
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium is unique due to its specific sequence and the presence of multiple Boc-protected amino acids. This structure provides it with distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N9O15S/c1-6-8-18-38(57-47(65)40(60-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)74-76(69,70)75-53)45(63)55-31-43(61)56-41(28-34-30-54-37-20-14-13-17-36(34)37)48(66)58-39(19-9-7-2)46(64)59-42(29-44(62)73-52)49(67)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,54H,6-9,18-19,25-29,31H2,1-5,52-53H3,(H4-2,55,56,57,58,59,60,61,63,64,65,66,68)/p+2/t38-,39-,40-,41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRNUFKIRTGSW-FDXDWZSASA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H71N9O15S+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1082.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
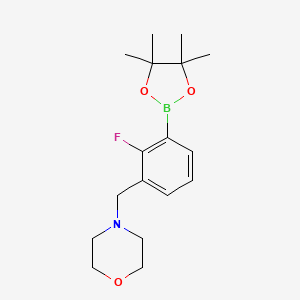
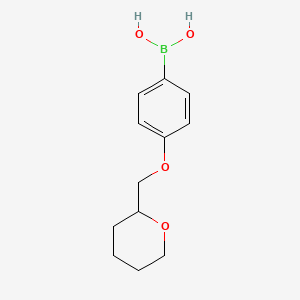
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
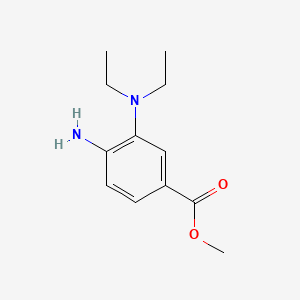

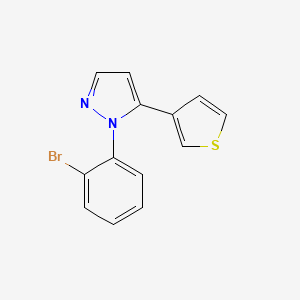
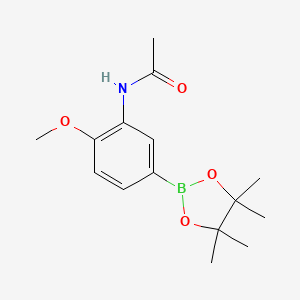
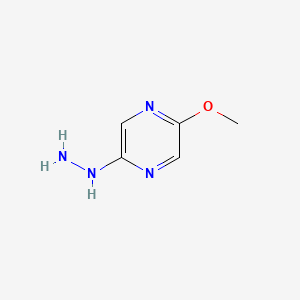
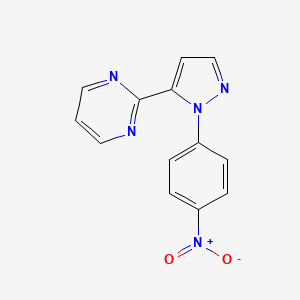
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)

